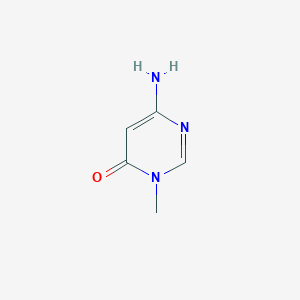

![molecular formula C17H23N3O6 B2492712 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea CAS No. 877640-75-0](/img/structure/B2492712.png)

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and analysis of urea derivatives, including their molecular structure, chemical reactions, and physical and chemical properties, are crucial in various scientific and industrial applications. These compounds exhibit diverse biological activities and are integral to several chemical synthesis processes.

Synthesis Analysis

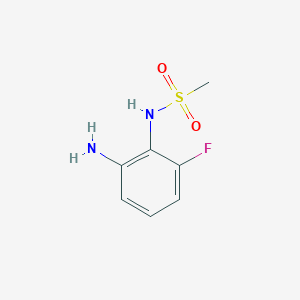

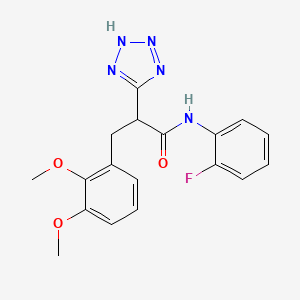

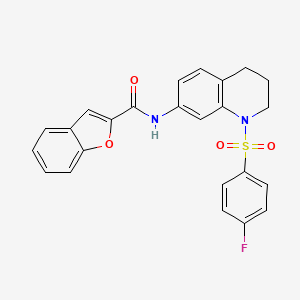

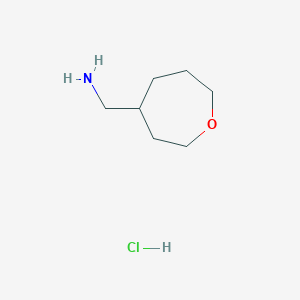

The synthesis of urea derivatives often involves reactions between isocyanates and amines or the modification of existing urea compounds to introduce new functional groups. For example, the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea demonstrates the use of isocyanate reactions, characterized by X-ray crystallography, NMR, MS, and IR techniques (Xin-jian Song et al., 2008).

Molecular Structure Analysis

The molecular structure of urea derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods reveal the planarity of the urea scaffold and the presence of intramolecular hydrogen bonding, contributing to the compound's stability and reactivity (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including hydrogen bonding, π-π stacking interactions, and more complex organic transformations. These reactions are essential for understanding the reactivity and potential applications of these compounds (Xin-jian Song et al., 2008).

Aplicaciones Científicas De Investigación

New Hydrophobic Nitrogen Heterocyclic Reagents

Research into new hydrophobic, tridentate nitrogen heterocyclic reagents like BATPs has shown their effectiveness in the selective extraction of americium(III) from europium(III) in nitric acid, highlighting potential applications in nuclear waste management and materials science (Hudson et al., 2006).

Luminescent Zn-MOFs for Detection Applications

Studies on luminescent Zinc Metal-Organic Frameworks (Zn-MOFs) demonstrate their high water stability and sensing performance towards organic solvents, ions, and antibiotics, indicating applications in environmental monitoring and healthcare diagnostics (Xian et al., 2022).

Antioxidant Determination of Coumarin Substituted Heterocyclic Compounds

The preparation and antioxidant determination of certain coumarin substituted heterocyclic compounds reveal their high antioxidant activities, suggesting their use in pharmaceuticals and food industry as antioxidants (Abd-Almonuim et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity . The resulting changes could potentially affect cellular functions and processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect. Understanding these properties is essential for predicting the compound’s behavior in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity . Additionally, interactions with other molecules could either enhance or inhibit its action.

Propiedades

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZXKWBHZWXJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)